molecular formula C22H25ClN4 B378133 N-{3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}-N,N-diethylamine

N-{3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}-N,N-diethylamine

Cat. No.: B378133
M. Wt: 380.9g/mol
InChI Key: OWGCZWUUDIKEQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}-N,N-diethylamine is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets . This compound, in particular, features a unique structure that combines a chlorophenyl group with an imidazo[1,2-a]benzimidazole core, making it a subject of interest in various scientific research fields.

Mechanism of Action

The mechanism of action of N-{3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}-N,N-diethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C22H25ClN4

Molecular Weight

380.9g/mol

IUPAC Name

3-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]-N,N-diethylpropan-1-amine

InChI

InChI=1S/C22H25ClN4/c1-3-25(4-2)14-7-15-26-21(17-10-12-18(23)13-11-17)16-27-20-9-6-5-8-19(20)24-22(26)27/h5-6,8-13,16H,3-4,7,14-15H2,1-2H3

InChI Key

OWGCZWUUDIKEQW-UHFFFAOYSA-N

SMILES

CCN(CC)CCCN1C(=CN2C1=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Canonical SMILES

CCN(CC)CCCN1C(=CN2C1=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

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